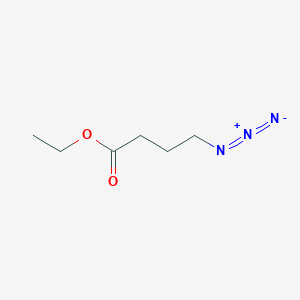

Ethyl 4-azidobutanoate

概要

説明

Ethyl 4-azidobutanoate is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biosynthesis of Chiral Drugs

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates, is crucial for producing chiral drugs like statins. The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate ester to (S)-CHBE is cost-effective, environmentally friendly, and highly efficient in terms of yield and enantioselectivity. Novel carbonyl reductases found in yeast Pichia stipitis have shown promise for industrial production of (S)-CHBE with high enantiomeric excess (Ye, Ouyang, & Ying, 2011).

Biocatalyst Research for ACE Inhibitors

Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE] is significant for synthesizing angiotensin-converting enzyme inhibitors like enalapril. Research in biocatalysis has focused on developing effective synthetic routes for (R)-HPBE, highlighting the importance of this compound in producing heart medication (Zhao, 2008).

Advancements in Enzymatic Synthesis

The enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, key intermediates for drugs like Lipitor, demonstrates the versatility of biocatalysis. Utilizing strains like Bacillus pumilus and Klebsiella pneumomiae, researchers achieved high yields and enantiomeric excess in producing these compounds, paving the way for large-scale synthesis (Jin & Zhang, 2011).

Synthesis of Photochromic Diarylethene Precursors

A novel chemical transformation involving ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate led to the creation of photochromic diarylethene, useful in producing photoactive compounds with desired properties and functions. This highlights ethyl 4-azidobutanoate derivatives' potential in advanced material sciences (Lvov et al., 2017).

Creation of Bicyclic Oxygen Heterocycles

Ethyl (R)-3-hydroxybutanoate's reaction with aldehydes in the presence of TMSOTf led to the formation of bicyclic oxygen heterocycles, showcasing the compound's utility in organic synthesis and pharmaceutical research. This process enables the creation of three new stereogenic centers, essential for developing complex molecular structures (Elsworth & Willis, 2008).

Wine Aroma Research

Ethyl 2-hydroxy-3-methylbutanoate enantiomers were studied for their chemical and sensory characteristics in wines. This research aids in understanding how these compounds influence wine's fruity aroma, although they were found not to contribute significantly to it (Gammacurta et al., 2018).

作用機序

Target of Action

Ethyl 4-azidobutanoate is a simple azide building block . It is used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . .

Mode of Action

As an azide compound, it may participate in click chemistry reactions, specifically in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles . These reactions are often used in drug discovery and bioconjugation applications .

特性

IUPAC Name |

ethyl 4-azidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-6(10)4-3-5-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQNOPCJUCMNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495505 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51453-79-3 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

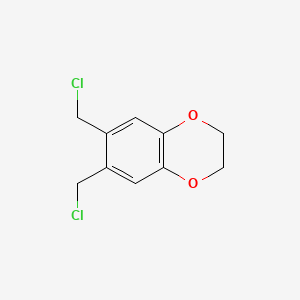

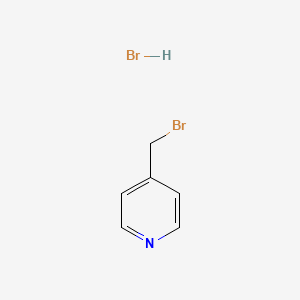

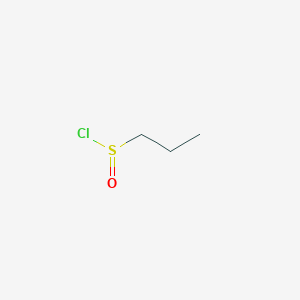

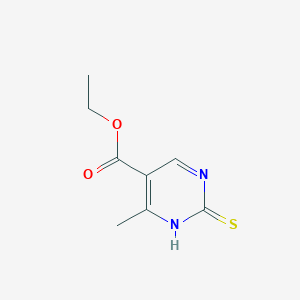

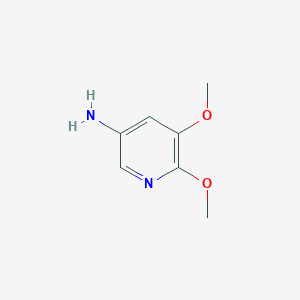

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

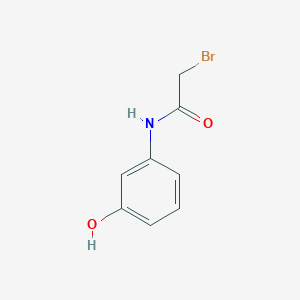

Feasible Synthetic Routes

A: The research indicates that the cyclopentadienyl ruthenium complexes, while effective for catalyzing the decomposition of benzylic azides, do not exhibit the same reactivity with Ethyl 4-azidobutanoate []. The study specifically mentions that (2-azidoethyl)benzene and this compound did not undergo the same coupling reaction observed with benzylic azides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)